molecular formula C9H12N2O2 B14657513 Pyrazinecarboxylic acid, butyl ester CAS No. 41110-19-4

Pyrazinecarboxylic acid, butyl ester

Cat. No.: B14657513
CAS No.: 41110-19-4
M. Wt: 180.20 g/mol
InChI Key: DOKPVDRODRRURS-UHFFFAOYSA-N
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Description

Pyrazinecarboxylic acid, butyl ester (C$9$H${12}$N$2$O$2$) is a pyrazine derivative where the carboxylic acid group is esterified with a butanol moiety. This modification enhances its lipophilicity compared to the parent acid, influencing its pharmacokinetic and pharmacodynamic properties. It is synthesized via esterification reactions, such as Fischer esterification or palladium-catalyzed carbonylation of chloropyrazines . The compound has been investigated for antimycobacterial, antimicrobial, and catalytic applications, with structural variations (e.g., alkyl chain length, substituents) significantly altering its bioactivity and physicochemical behavior .

Properties

CAS No.

41110-19-4

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

butyl pyrazine-2-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-2-3-6-13-9(12)8-7-10-4-5-11-8/h4-5,7H,2-3,6H2,1H3

InChI Key

DOKPVDRODRRURS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=NC=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazinecarboxylic acid, butyl ester typically involves the esterification of pyrazinecarboxylic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . Another method involves the use of acid chlorides, where pyrazinecarboxylic acid is first converted to its acid chloride derivative, which then reacts with butanol to form the ester .

Industrial Production Methods

Industrial production of esters like this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures efficient conversion of reactants to the desired ester .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts like sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: Pyrazinecarboxylic acid and butanol.

    Reduction: Primary alcohols.

    Transesterification: Different esters and butanol.

Mechanism of Action

The mechanism of action for pyrazinecarboxylic acid, butyl ester in biological systems involves its interaction with microbial cell membranes, disrupting their integrity and leading to cell death. The ester functionality allows it to penetrate lipid membranes, making it effective against certain bacteria and fungi .

Comparison with Similar Compounds

Key Research Findings and Implications

Chain Length vs. Activity : Longer alkyl chains (butyl > propyl > methyl) improve lipophilicity and antimycobacterial efficacy but reduce solubility .

Synthetic Flexibility : Pd-catalyzed methods are superior for short-chain esters, while Fischer esterification is reliable for longer chains .

Substituent Effects : Urea or bioisosteric groups (e.g., cyclohexyl) enhance activity beyond alkyl chain modifications, offering avenues for drug design .

Q & A

Q. Table 1. Synthesis Methods Comparison

MethodReagents/ConditionsYieldReference
DCC CouplingPyrazinecarboxylic acid, DCC, butanol53%
Peptide CouplingBoc-protected amino acids, saponification11%
Palladium CarbonylationChloropyrazines, CO, Pd catalyst, methanolHigh

Advanced Synthesis: How can reaction conditions be optimized to improve esterification efficiency?

Answer:
Optimization strategies include:

  • Reagent Selection : Substituting DCC with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) may enhance coupling efficiency .
  • Solvent/Time Adjustments : Polar aprotic solvents (e.g., DMF) and extended reaction times (24–48 hrs) improve yields .
  • Temperature Control : Elevated temperatures (40–60°C) for activation steps, but avoid decomposition .

Q. Table 2. Optimization Parameters

VariableEffect on YieldReference
EDCI vs. DCCImproved solubility, reduced side products
DMF as SolventHigher dielectric constant enhances coupling
Temperature (60°C)Accelerates activation but risks hydrolysis

Analytical Characterization: What spectroscopic techniques validate pyrazinecarboxylic ester structures?

Answer:

  • ¹H-NMR : Pyrazine ring protons appear as distinct doublets (δ 8.7–9.3 ppm; J = 1.6–2.4 Hz) .
  • IR Spectroscopy : Ester carbonyl stretch at ~1720–1740 cm⁻¹ .
  • UV-Vis : Absorbance bands at 260–280 nm for aromatic systems .

Q. Table 3. Spectral Data

TechniqueKey SignalsReference
¹H-NMRδ 9.29 (d), 8.75 (d), 8.73 (dd)
IR1725 cm⁻¹ (C=O stretch)

Data Contradictions: How can conflicting bioactivity or synthetic yields be resolved?

Answer:
Discrepancies arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., Br, Cl) enhance antimycobacterial activity but may reduce solubility .
  • Reagent Purity : Impure DCC or solvents can lower coupling yields .
  • Hydrolytic Instability : Esters degrade under acidic/basic conditions, affecting reproducibility .

Q. Recommendations :

  • Use high-purity reagents and anhydrous conditions.
  • Conduct stability studies under varying pH/temperature .

Biological Activity: How do structural modifications influence antimycobacterial activity?

Answer:

  • Thiazole/Aniline Derivatives : N-(4-methylthiazol-2-yl) and bromohydroxyphenyl substituents show >50% inhibition of M. tuberculosis .
  • Steric Effects : Bulky tert-butyl groups improve membrane permeability .

Q. Table 4. Structure-Activity Relationships

SubstituentActivity (IC₅₀)Reference
5-tert-butyl-6-chloroHigh antifungal activity
Bromohydroxyphenyl54% inhibition of M. tb

Catalytic Applications: What role does pyrazinecarboxylic acid play in oxidation catalysis?

Answer:

  • Promoter in Cyclohexane Oxidation : Enhances V(III) catalyst activity, increasing conversion to cyclohexanol/cyclohexanone (15% vs. 13% without PCA) via radical mechanisms .

Q. Table 5. Catalytic Performance

ConditionConversion (%)Selectivity (%)Reference
With PCA (15 atm O₂)15>90
Without PCA1385

Thermal Stability: What are the decomposition profiles of pyrazinecarboxylic esters?

Answer:

  • TGA/DSC Analysis : Decomposition onset at ~200°C, with exothermic peaks correlating with ester bond cleavage .
  • Stability in Air : Esters degrade faster under oxidative conditions, requiring inert storage .

Hydrolysis Studies: How do hydrolysis conditions affect ester conversion to carboxylic acids?

Answer:

  • Acidic Hydrolysis : 6M HCl at reflux (12 hrs) achieves >90% conversion to pyrazinecarboxylic acid .
  • Basic Hydrolysis : NaOH/EtOH (1:1) at 60°C (8 hrs) gives partial hydrolysis with side-product formation .

Q. Table 6. Hydrolysis Conditions

ConditionConversion (%)ByproductsReference
6M HCl, reflux, 12 hrs>90Minimal
1M NaOH, 60°C, 8 hrs70Amides (traces)

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